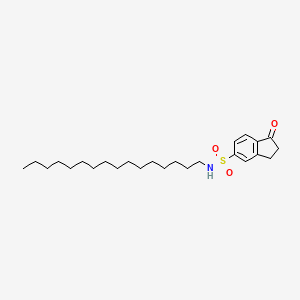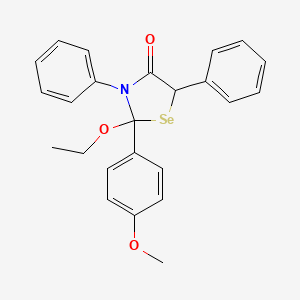
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one is a complex organic compound that belongs to the class of selenazolidinones. These compounds are characterized by the presence of a selenium atom within a five-membered ring structure. The unique combination of ethoxy, methoxyphenyl, and diphenyl groups attached to the selenazolidinone core imparts distinct chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylacetic acid with diphenylselenium dichloride in the presence of a base, followed by cyclization to form the selenazolidinone ring. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation of the selenium atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenazolidinone to its corresponding selenide.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-thiazolidin-4-one: Contains sulfur instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-oxazolidin-4-one: Contains oxygen instead of selenium.
2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-imidazolidin-4-one: Contains nitrogen instead of selenium.
Uniqueness
The presence of selenium in 2-Ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one imparts unique redox properties and potential biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This makes it a valuable compound for research in various fields.
Eigenschaften
CAS-Nummer |
61521-87-7 |
|---|---|
Molekularformel |
C24H23NO3Se |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
2-ethoxy-2-(4-methoxyphenyl)-3,5-diphenyl-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C24H23NO3Se/c1-3-28-24(19-14-16-21(27-2)17-15-19)25(20-12-8-5-9-13-20)23(26)22(29-24)18-10-6-4-7-11-18/h4-17,22H,3H2,1-2H3 |
InChI-Schlüssel |
ZQEAGGXYVHETES-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(N(C(=O)C([Se]1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


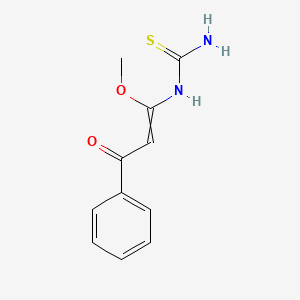
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
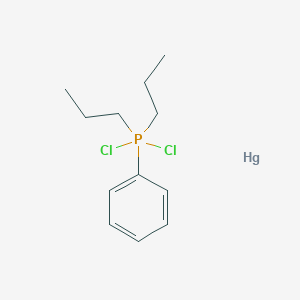

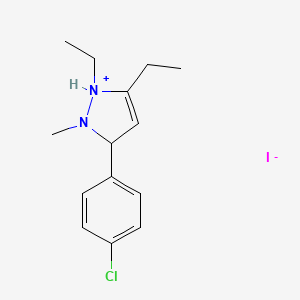



![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)
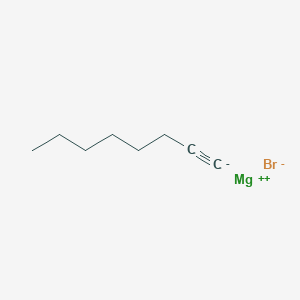
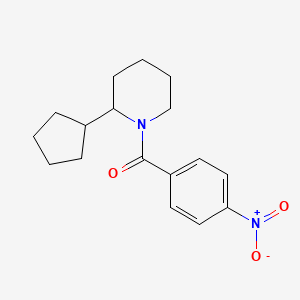
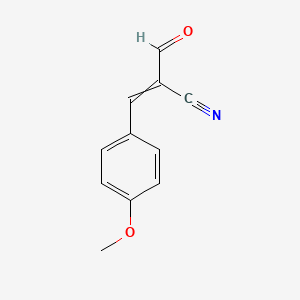
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
